5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Medicinal Chemistry Parallel Synthesis Building Block Libraries

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 345311-09-3) is the essential scaffold for sitagliptin (Januvia) synthesis and CNS-penetrant NK-3 antagonists. The [4,3-a] fusion is structurally non-interchangeable—alternate regioisomers lose DPP-4 activity and hERG selectivity. The 6-position amine enables rapid N-acylation for SAR libraries; the 3-position handle accepts diverse substituents for potency tuning. Available as free base (≥95%) and HCl salt for animal studies. Multigram stock supports lead optimization and generic API development.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 345311-09-3
Cat. No. B3024375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
CAS345311-09-3
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CN2C=NN=C2CN1
InChIInChI=1S/C5H8N4/c1-2-9-4-7-8-5(9)3-6-1/h4,6H,1-3H2
InChIKeyUMEIYBJBGZKZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 345311-09-3): Core Scaffold Procurement for Medicinal Chemistry and API Synthesis


5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 345311-09-3) is a piperazine-fused triazole heterocyclic building block [1] with a molecular formula of C5H8N4 and a molecular weight of 124.14 g/mol . This core scaffold serves as the structural foundation for several clinically significant pharmaceutical agents, most notably as the key intermediate in the synthesis of sitagliptin (a DPP-4 inhibitor for type 2 diabetes) [2] and as the pharmacophoric backbone for selective NK-3 receptor antagonists under development for CNS disorders [3]. Its synthetic utility derives from the 3-position substituent handle that enables rapid diversification for structure-activity relationship (SAR) exploration, and it is commercially available in both free base (purity ≥95%) and hydrochloride salt forms .

Why 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Casually Substituted by Other Piperazine-Fused Heterocycles


The [1,2,4]triazolo[4,3-a]pyrazine scaffold is not functionally interchangeable with closely related piperazine-fused systems such as [1,2,4]triazolo[1,5-a]pyrazines, imidazo[1,2-a]pyrazines, or tetrahydro-β-carbolines. The regioisomeric connectivity at the ring fusion (i.e., [4,3-a] versus [1,5-a]) fundamentally alters the three-dimensional pharmacophore geometry, hydrogen-bonding capacity of the triazole nitrogen atoms, and electronic properties of the pyrazine ring [1]. This structural precision is critical: the DPP-4 inhibitory activity of sitagliptin analogs drops precipitously when the triazolo[4,3-a]pyrazine core is replaced with alternative fused systems; similarly, the hERG selectivity profile achieved in NK-3 antagonist programs relies on the specific spatial arrangement of the [4,3-a] scaffold [2]. Furthermore, the free secondary amine at the 6-position of this compound enables N-acylation and N-alkylation chemistry that is not available or behaves differently in regioisomeric scaffolds, directly impacting downstream derivatization yields and product purity [1].

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine vs. Comparators


Synthetic Diversification: 3-Position Substituent Handle Enables Multigram Library Construction vs. Less Accessible Scaffolds

The 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold provides rapid and multigram access to a diverse library of derivatives via substitution at the 3-position, starting from commercially available and inexpensive reagents [1]. This synthetic accessibility is quantitatively superior to alternative piperazine-fused heterocycles where analogous 3-position functionalization requires more extensive synthetic sequences or yields mixtures of regioisomers. For example, the [1,2,4]triazolo[1,5-a]pyrazine regioisomer lacks the same reactive handle for electrophilic substitution at the position corresponding to the 3-carbon of the [4,3-a] scaffold, resulting in fewer library members accessible per synthetic effort [1].

Medicinal Chemistry Parallel Synthesis Building Block Libraries

hERG Selectivity Advantage: Triazolopyrazine NK-3 Antagonists Demonstrate Reduced Cardiac Liability vs. Earlier Generation Antagonists

In the development of NK-3 receptor antagonists, the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core scaffold enables compounds with improved selectivity profiles compared to earlier non-peptide NK-3 antagonists that suffered from poor safety profiles and limited CNS penetrability [1]. The patent literature explicitly states that target potency demonstrated by competitive binding data alone is not sufficient for drug development; the triazolopyrazine scaffold provides a framework for achieving the free drug fraction and pharmacokinetic parameters necessary for CNS applications [1].

NK-3 Receptor Antagonists Cardiac Safety CNS Drug Discovery

Anticonvulsant Efficacy: Triazolopyrazine Derivative Achieves ED50 of 0.25 mg/kg with Minimal Neurotoxicity

N-substituted derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine were evaluated in vivo for anticonvulsant activity using the maximal electroshock (MES) test in mice [1]. The most potent derivative (compound 2e) demonstrated a median effective dose (ED50) of 0.25 mg/kg, with compounds 2a and 2b showing ED50 values of 0.38 mg/kg and 0.36 mg/kg, respectively [1]. All three compounds exhibited minimal neurotoxicity in the rotorod test, indicating a favorable therapeutic window [1].

Anticonvulsant Agents Neuroprotection In Vivo Pharmacology

DPP-4 Inhibitor Scaffold Validation: Sitagliptin (Triazolopyrazine Core) IC50 = 18 nM with High Selectivity vs. DPP-8/9

Sitagliptin, the clinically approved DPP-4 inhibitor, contains the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core scaffold with a 3-trifluoromethyl substituent [1]. Sitagliptin exhibits potent DPP-4 inhibition with an IC50 of 18 nM and demonstrates high selectivity over the related enzymes DPP-8 (IC50 ≈ 48,000 nM) and DPP-9 (IC50 > 100,000 nM) [2]. This selectivity profile is critical for avoiding off-target toxicities associated with DPP-8/9 inhibition [2].

DPP-4 Inhibition Type 2 Diabetes Enzyme Selectivity

Optimal Application Scenarios for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Procurement


Scaffold for CNS-Penetrant NK-3 Receptor Antagonist Lead Optimization

This compound is the preferred starting scaffold for developing CNS-active NK-3 receptor antagonists targeting depression, schizophrenia, bipolar disorder, Parkinson's disease, Alzheimer's disease, and cognitive disorders [1]. The [1,2,4]triazolo[4,3-a]pyrazine core provides the necessary CNS penetrability and safety profile that earlier NK-3 antagonist scaffolds lacked [1]. The free secondary amine at the 6-position allows for rapid N-acylation to generate SAR libraries, while the 3-position accepts diverse substituents for tuning potency and selectivity [1].

Key Intermediate for Sitagliptin and DPP-4 Inhibitor Synthesis

The 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivative (CAS 486460-21-3) is the essential triazole intermediate in the commercial manufacture of sitagliptin phosphate monohydrate (Januvia) [2]. The parent scaffold (CAS 345311-09-3) serves as the gateway building block for synthesizing this trifluoromethyl derivative. For generic pharmaceutical development or novel DPP-4 inhibitor discovery, this scaffold provides a validated starting point with established large-scale synthetic routes [2].

Building Block for Anticonvulsant and Neuroprotective Agent Discovery

N-substituted derivatives of this scaffold have demonstrated potent anticonvulsant activity with ED50 values as low as 0.25 mg/kg in the MES test, coupled with minimal neurotoxicity [3]. The scaffold is suitable for programs requiring in vivo efficacy assessment, with demonstrated blood-brain barrier penetration and favorable in silico ADME predictions [3]. The commercial availability of the hydrochloride salt (enhanced aqueous solubility) facilitates formulation for animal studies [3].

Focused Library Construction for Fragment-Based and Parallel Medicinal Chemistry

This scaffold enables rapid, multigram access to diverse 3-substituted derivatives from commercially available inexpensive reagents, making it ideal for focused library construction in academic and industrial medicinal chemistry laboratories [4]. The synthetic methods described allow for parallel synthesis of triazolopyrazine libraries with varied substituents at position 3, supporting hit-to-lead and lead optimization campaigns across multiple target classes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.